molecular formula C23H27N3O6S B4950445 2-[4-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)PIPERAZINO]-1-(METHOXYMETHYL)ETHYL 4-METHOXYBENZOATE

2-[4-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)PIPERAZINO]-1-(METHOXYMETHYL)ETHYL 4-METHOXYBENZOATE

Cat. No.: B4950445
M. Wt: 473.5 g/mol
InChI Key: YJOVBUCSGSAUFD-UHFFFAOYSA-N
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Description

2-[4-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)PIPERAZINO]-1-(METHOXYMETHYL)ETHYL 4-METHOXYBENZOATE is a complex organic compound that features a benzisothiazole ring system. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of the benzisothiazole moiety is particularly significant as it is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)PIPERAZINO]-1-(METHOXYMETHYL)ETHYL 4-METHOXYBENZOATE typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzisothiazole ring through the cyclization of appropriate precursors under oxidative conditions. The piperazine moiety is then introduced via nucleophilic substitution reactions. The final step involves esterification to attach the 4-methoxybenzoate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)PIPERAZINO]-1-(METHOXYMETHYL)ETHYL 4-METHOXYBENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The benzisothiazole ring can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom in the benzisothiazole ring.

    Substitution: The piperazine and benzoate moieties can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce sulfide derivatives.

Scientific Research Applications

2-[4-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)PIPERAZINO]-1-(METHOXYMETHYL)ETHYL 4-METHOXYBENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including antihypertensive and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[4-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)PIPERAZINO]-1-(METHOXYMETHYL)ETHYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets. The benzisothiazole ring can interact with various enzymes or receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Benzothiadiazine-1,1-dioxide: Known for its diuretic and antihypertensive properties.

    Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer effects.

Uniqueness

What sets 2-[4-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)PIPERAZINO]-1-(METHOXYMETHYL)ETHYL 4-METHOXYBENZOATE apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of both the benzisothiazole and piperazine moieties allows for a wide range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

[1-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-yl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O6S/c1-30-16-19(32-23(27)17-7-9-18(31-2)10-8-17)15-25-11-13-26(14-12-25)22-20-5-3-4-6-21(20)33(28,29)24-22/h3-10,19H,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOVBUCSGSAUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CN1CCN(CC1)C2=NS(=O)(=O)C3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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